4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid

Description

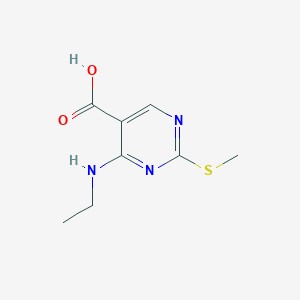

4-(Ethylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS: 89853-87-2) is a pyrimidine derivative featuring a carboxylic acid group at position 5, a methylthio (-SMe) substituent at position 2, and an ethylamino (-NHCH₂CH₃) group at position 4 . Its molecular formula is C₈H₁₀N₃O₂S, with a molecular weight of 227.25 g/mol. This compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name |

4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-3-9-6-5(7(12)13)4-10-8(11-6)14-2/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWUINCSWMKVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino and methylthio groups. The carboxylic acid group is usually introduced in the final step through oxidation reactions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Introduction of Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine.

Introduction of Methylthio Group: The methylthio group can be introduced through thiolation reactions using methylthiolating agents.

Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its anti-inflammatory activity. For instance, compounds similar to 4-(ethylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary studies have reported IC50 values indicating effective inhibition comparable to established anti-inflammatory drugs such as diclofenac and celecoxib .

Antibacterial Activity

Pyrimidine derivatives, including this compound, have demonstrated antibacterial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibacterial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research has indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival. The modulation of signaling pathways such as NF-kB and MAPK has been observed, leading to decreased tumor growth in preclinical models .

Chromatographic Methods

The analysis of this compound can be effectively performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification, utilizing a mobile phase composed of acetonitrile and water with formic acid as an additive for mass spectrometry compatibility . This method is scalable and suitable for pharmacokinetic studies.

Spectroscopic Techniques

Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and confirming its purity. These techniques provide insights into functional groups present in the molecule and assist in elucidating structural features critical for understanding its biological activity .

Synthesis and Evaluation of Analogues

A study conducted by Tageldin et al. synthesized several substituted pyrimidines based on the core structure of this compound. The synthesized compounds were evaluated for their anti-inflammatory activity through COX-1 and COX-2 inhibition assays. Results indicated that modifications at specific positions significantly enhanced their inhibitory effects compared to standard drugs .

Pharmacokinetic Studies

Pharmacokinetic profiling of pyrimidine derivatives is crucial for evaluating their therapeutic potential. A recent study utilized HPLC to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in animal models, providing valuable data for future clinical applications .

Mechanism of Action

The mechanism of action of 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino and methylthio groups play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site, enhancing binding affinity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Polarity: The carboxylic acid (-COOH) in the target compound increases polarity and solubility in aqueous media compared to ester derivatives (-COOEt) . Ethylamino (-NHCH₂CH₃) vs.

Biological Relevance: Ester derivatives (e.g., CAS 778-97-2) are often prodrugs, as esters enhance membrane permeability and are metabolized to active carboxylic acids in vivo . The hydroxyl group in CAS 397308-78-0 may confer antioxidant properties or enable chelation of metal ions, unlike amino-substituted analogs .

Synthetic Utility: Compounds with free amino groups (e.g., CAS 89853-87-2) are versatile intermediates for further functionalization, such as amide bond formation . Methylthio (-SMe) groups are stable under mild conditions but can be oxidized to sulfoxides or sulfones for additional reactivity .

Research Findings

- Pharmacokinetics : Ethyl ester analogs (e.g., CAS 778-97-2) exhibit improved oral bioavailability compared to carboxylic acids due to enhanced lipophilicity .

- Structure-Activity Relationships (SAR): Substitution at position 4 significantly impacts biological activity.

- Stability : The methylthio group in all analogs contributes to stability against hydrolysis, a critical factor in drug design .

Biological Activity

4-(Ethylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethylamino group and a methylthio group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

- Mechanism of Action : The compound may exert its effects by inhibiting COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins involved in inflammation.

- Research Findings : In vitro assays have demonstrated that certain derivatives exhibit significant COX inhibition, with IC50 values indicating their potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| This compound | 19.45 μM | 31.4 μM |

| Diclofenac | 6.74 μM | 1.10 μM |

| Celecoxib | 0.04 μM | 0.04 μM |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

- Mechanism : It is believed that the presence of the methylthio group enhances the lipophilicity of the molecule, facilitating membrane penetration and interaction with microbial targets.

- Case Studies : Research indicates that pyrimidine derivatives show promising activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

- Research Findings : In vitro studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of cancer cell lines, demonstrating IC50 values in the micromolar range.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrimidine derivatives.

- Key Modifications : Substituents on the pyrimidine ring significantly influence biological activity. For instance, variations in alkyl or aryl groups can enhance potency against specific targets.

- Research Insights : Studies have indicated that electron-withdrawing groups can increase anti-inflammatory activity, while electron-donating groups may enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(ethylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution on a pyrimidine backbone. For example, substituting a halogen atom at position 4 (e.g., bromine in 5-bromopyrimidine-4-carboxylic acid) with ethylamine under reflux in ethanol with sodium methoxide as a base . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of halogenated precursor to ethylamine) and reaction time (4–6 hours). Post-synthesis, acidification (pH 1–2 with HCl) precipitates the product, which is purified via recrystallization (ethanol/water) to achieve >95% purity .

| Synthetic Route | Precursor | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogen displacement | 5-Bromopyrimidine-4-carboxylic acid | Ethylamine, NaOMe, ethanol, reflux | 65–70 | 95–98 |

| Ester hydrolysis | Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate | NaOH (aqueous), room temperature | 85–90 | 98+ |

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms substituents: δ 1.2 ppm (triplet, –CHCH), δ 2.5 ppm (singlet, –SCH), δ 8.3 ppm (pyrimidine ring protons) .

- HPLC-MS : Retention time (~6.2 min on C18 column) and molecular ion peak at m/z 229.28 ([M+H]) verify identity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or metabolic enzymes (e.g., dihydrofolate reductase) via fluorometric assays .

- Solubility Profiling : Determine logP values (estimated ~1.8) using shake-flask method (water:octanol) to guide formulation .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The ethylamino group shows hydrogen bonding with Asp831, while the methylthio moiety contributes to hydrophobic pocket binding .

- QSAR Analysis : Correlate substituent electronegativity (e.g., –SCH vs. –OCH) with IC values to design derivatives .

Q. How should researchers address contradictions in reported biological efficacy (e.g., variable IC values across studies)?

- Methodological Answer :

- Purity Verification : Use HPLC (≥98% purity threshold) to exclude impurities as confounding factors .

- Assay Standardization : Replicate under consistent conditions (e.g., 48-hour incubation, 10% FBS in media) .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolysis of ethylamino group) that may affect activity .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Stabilize at pH 6.5–7.4 (phosphate buffer) to minimize carboxylic acid deprotonation and aggregation.

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life .

- Prodrug Derivatization : Synthesize methyl ester analogs (e.g., ethyl ester in ) to improve membrane permeability.

Q. What advanced analytical techniques resolve isomeric or polymorphic forms of this compound?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10).

- PXRD (Powder X-ray Diffraction) : Identify polymorphs (e.g., Form I vs. Form II) by comparing diffraction patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.